Cas no 59830-60-3 (Cbz-L-Phenylalaninal)

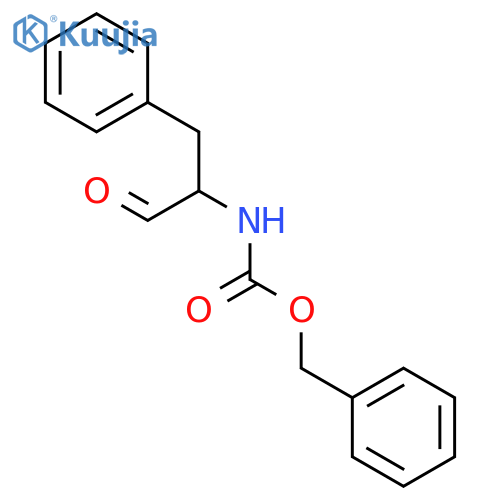

Cbz-L-Phenylalaninal structure

商品名:Cbz-L-Phenylalaninal

Cbz-L-Phenylalaninal 化学的及び物理的性質

名前と識別子

-

- Cbz-L-Phenylalaninal

- (S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate

- benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate

- Carbamic acid, N-[(1S)-1-formyl-2-phenylethyl]-, phenylmethyl ester

- N-Cbz-phenylalaninal

- PubChem16008

- N-Cbz-L-Phenylalaninal

- (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester

- HZDPJHOWPIVWMR-INIZCTEOSA-N

- n-benzyloxycarbonyl-l-phenylalaninal

- BDBM50014568

- 8910AB

- N-((Benzyloxy)car

- DS-14328

- SCHEMBL630290

- MFCD00798796

- AC-23793

- DTXSID40427338

- AKOS005146049

- benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate

- I11555

- N-(((Benzyl)oxy)carbonyl)-L-phenylalaninal

- PD177889

- A869110

- CHEMBL412423

- 59830-60-3

- CS-0062211

- N-((Benzyloxy)carbonyl)-L-phenylalaninal

- (S)-(-)-2-(Benzylcarbonylamino)-3-phenylpropanal

- ((S)-1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester

-

- MDL: MFCD00798796

- インチ: 1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1

- InChIKey: HZDPJHOWPIVWMR-INIZCTEOSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N([H])[C@]([H])(C([H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 283.12100

- どういたいしつりょう: 283.121

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.168

- ふってん: 450.4°C at 760 mmHg

- フラッシュポイント: 226.2 °C

- PSA: 55.40000

- LogP: 3.11390

Cbz-L-Phenylalaninal セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

Cbz-L-Phenylalaninal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM123391-1g |

benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate |

59830-60-3 | 95% | 1g |

$195 | 2022-06-10 | |

| Chemenu | CM123391-5g |

benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate |

59830-60-3 | 95% | 5g |

$583 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK737-1g |

Cbz-L-Phenylalaninal |

59830-60-3 | 95+% | 1g |

665.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK737-50mg |

Cbz-L-Phenylalaninal |

59830-60-3 | 95+% | 50mg |

96.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK737-200mg |

Cbz-L-Phenylalaninal |

59830-60-3 | 95+% | 200mg |

221.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KH160-100mg |

Cbz-L-Phenylalaninal |

59830-60-3 | 95+% | 100mg |

397CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KH160-5g |

Cbz-L-Phenylalaninal |

59830-60-3 | 95+% | 5g |

4879CNY | 2021-05-08 | |

| Alichem | A019109896-1g |

(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |

59830-60-3 | 95% | 1g |

$216.32 | 2023-09-01 | |

| Alichem | A019109896-5g |

(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |

59830-60-3 | 95% | 5g |

$630.24 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77220-250mg |

(S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate |

59830-60-3 | 250mg |

¥116.0 | 2021-09-04 |

Cbz-L-Phenylalaninal 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

59830-60-3 (Cbz-L-Phenylalaninal) 関連製品

- 63219-70-5(Cbz-D-Phenylalaninal)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59830-60-3)Cbz-L-Phenylalaninal

清らかである:99%

はかる:10g

価格 ($):810.0